

Application Notes and Protocols for Studying Pin1-Ligand Interactions using NMR Spectroscopy

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Compound of Interest

Compound Name: *PIN1 ligand-1*

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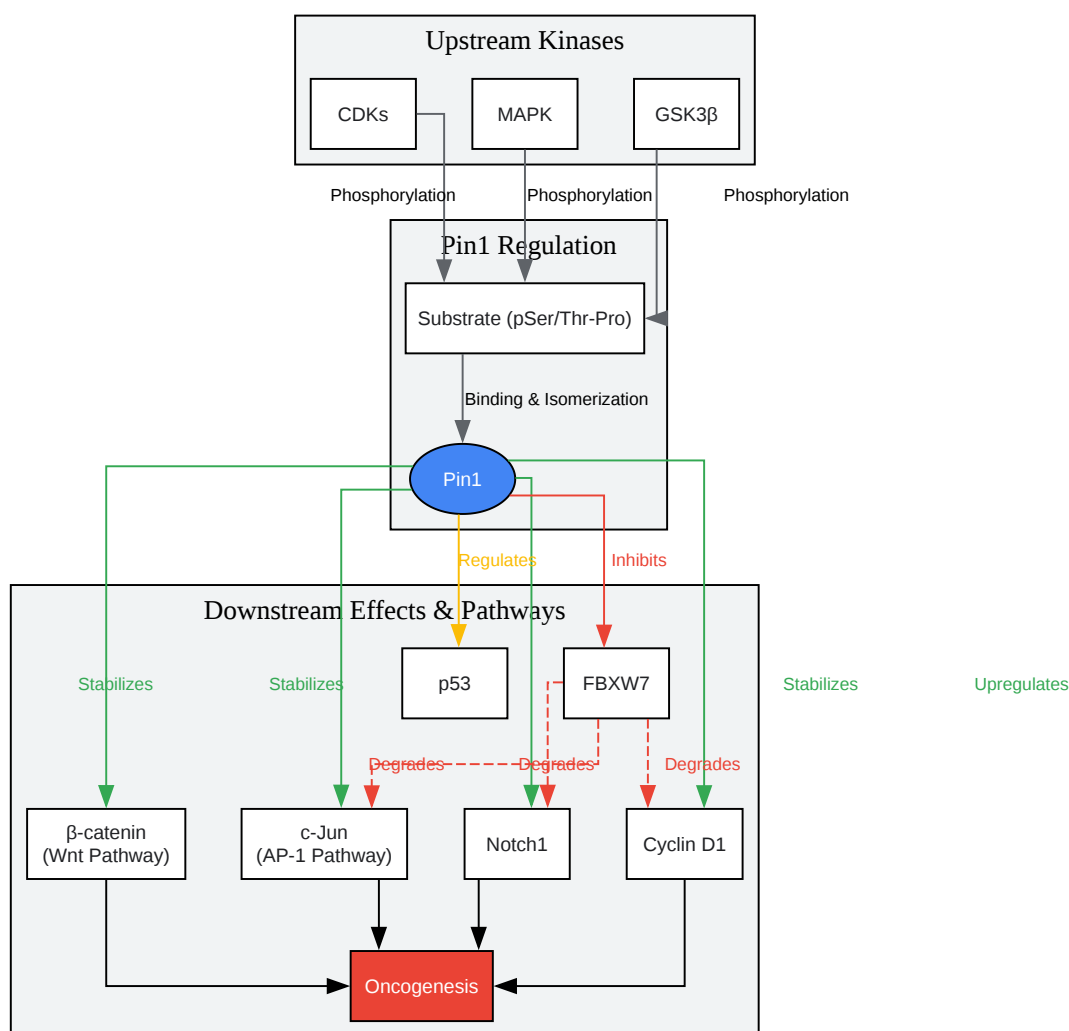
Audience: Researchers, scientists, and drug development professionals.

Introduction: The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signaling, and transcription.[1][2] Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, activity, and localization.[2][3][4] Its overexpression is implicated in many human cancers, making it a key therapeutic target.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing the binding of small molecule inhibitors and other ligands to Pin1, providing valuable insights for drug discovery.[5][6][7] NMR can be used to confirm direct binding, determine binding affinity, map the interaction site, and elucidate the binding mode.[5][8]

This document provides an overview of Pin1's role in cellular signaling and detailed protocols for studying its interactions with ligands using common NMR techniques.

Pin1 Signaling Pathways

Pin1 acts as a crucial regulator in various oncogenic signaling pathways. By catalyzing the isomerization of pSer/Thr-Pro motifs, it can either stabilize oncoproteins or promote the degradation of tumor suppressors.[1][3] Understanding these pathways is essential for contextualizing the effects of Pin1 inhibition.

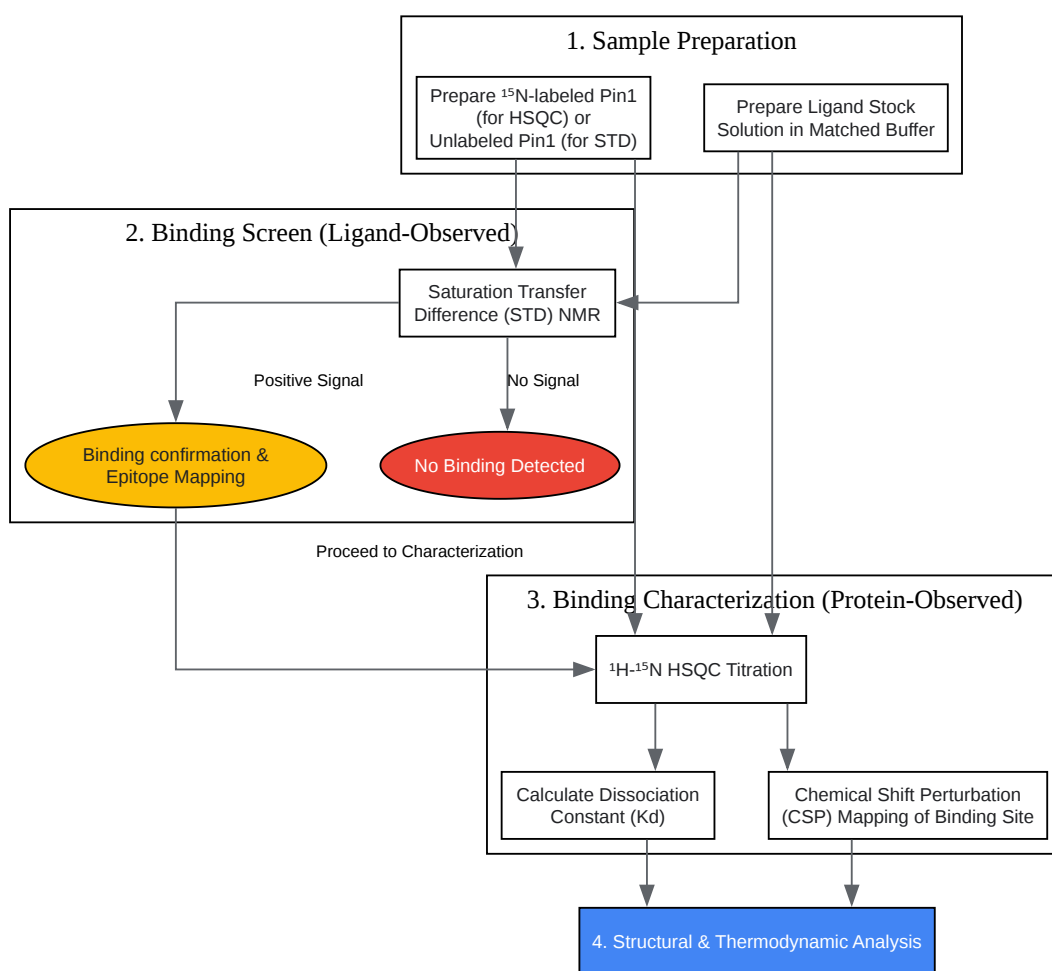


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Figure 1. Simplified Pin1 signaling network in cancer.

Experimental Workflow for NMR-Based Pin1-Ligand Interaction Studies

The general workflow for analyzing the interaction between Pin1 and a potential ligand involves initial screening to confirm binding, followed by more detailed characterization to determine affinity and map the binding site.



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Figure 2. General workflow for studying Pin1-ligand interactions via NMR.

Quantitative Data Summary

NMR titration experiments are highly effective for determining the dissociation constant (K_d) of Pin1-ligand interactions.[5][9] The following table summarizes binding affinities for representative ligands with the Pin1 PPlase domain, as determined by NMR.

Ligand/Substrate	Pin1 Construct	Technique	Dissociation Constant (K_d) / K_i	Reference
Ac-Phe-Phe-pSer-Pro-Arg-NH ₂ (FF-pSPR)	Pin1-PPlase	NMR Titration	$203 \pm 46 \mu\text{M}$	[9]
cis-locked analogue (Ac-Phe-Phe-pSer- $\Psi[(Z)CH=C]$ -Pro-Arg-NH ₂)	Pin1-PPlase	NMR Titration	$7 \pm 3 \mu\text{M}$	[9]
trans-locked analogue (Ac-Phe-Phe-pSer- $\Psi[(E)CH=C]$ -Pro-Arg-NH ₂)	Pin1-PPlase	NMR Titration	$78 \pm 23 \mu\text{M}$	[9]
Arsenic trioxide (ATO)	Pin1	NMR Analysis	$0.116 \mu\text{M}$ (K_i)	[1]
All-trans retinoic acid (ATRA)	Pin1	Co-crystallization	$0.82 \mu\text{M}$ (K_i)	[1]

Experimental Protocols

Protocol 1: ^1H - ^{15}N HSQC Titration for K_d Determination and Binding Site Mapping

Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment produces a 2D spectrum with peaks corresponding to each ^1H - ^{15}N amide bond in the protein backbone.[10] Upon ligand binding, the chemical environment of residues at the interaction interface changes, causing their corresponding peaks to shift (a phenomenon known as Chemical Shift

Perturbation or CSP). By monitoring these shifts while titrating a ligand into a ^{15}N -labeled Pin1 sample, one can identify the binding site and calculate the dissociation constant (K_d).[\[5\]](#)[\[11\]](#)

Materials and Reagents:

- ^{15}N -labeled Pin1 protein
- Ligand of interest
- NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.6, in 90% H_2O /10% D_2O)[\[12\]](#)
- NMR tubes

Methodology:

- Sample Preparation:
 - Prepare a stock solution of ^{15}N -labeled Pin1 at a concentration of approximately 100-200 μM in NMR buffer.
 - Prepare a high-concentration stock solution of the ligand (e.g., 10-20 mM) in the identical NMR buffer.
 - Transfer a defined volume (e.g., 500 μL) of the ^{15}N -Pin1 solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a reference ^1H - ^{15}N HSQC spectrum of the apo (ligand-free) Pin1.[\[13\]](#)[\[14\]](#) This serves as the starting point (0 molar ratio).
 - Begin the titration by adding a small aliquot of the concentrated ligand stock solution directly to the NMR tube containing the protein. Typical molar ratios of ligand:protein might be 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, and higher, until saturation is observed.
 - After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
 - Acquire a ^1H - ^{15}N HSQC spectrum at each titration point. Ensure all experimental parameters (temperature, number of scans, etc.) remain constant throughout the

experiment.

- Data Processing and Analysis:
 - Process all HSQC spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).
 - Overlay the spectra from all titration points to visualize the chemical shift perturbations.
 - For each assigned residue, calculate the combined chemical shift perturbation ($\Delta\delta$) at each titration point using the following equation: $\Delta\delta = \sqrt{(\Delta\delta H)^2 + (\alpha * \Delta\delta N)^2}$ where $\Delta\delta H$ and $\Delta\delta N$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different spectral widths.
 - To determine the K_d , plot the $\Delta\delta$ for significantly perturbed residues against the molar ratio of ligand:protein. Fit the resulting binding isotherm to a one-site binding equation to extract the K_d value.
 - To map the binding site, plot the $\Delta\delta$ values onto the 3D structure of Pin1. Residues with the largest perturbations are located at or near the binding interface.

Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation and Epitope Mapping

Principle: STD-NMR is a ligand-observed technique used to screen for binding and identify which parts of a ligand are in close contact with the protein.^{[15][16]} The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to the protons of a bound ligand.^[17] When the ligand dissociates, it carries this saturation information into the bulk solution, leading to a decrease in its signal intensity. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained, showing signals only from the binding ligand.^{[16][17]} The intensity of these signals is proportional to the proximity of the ligand's protons to the protein surface.

Materials and Reagents:

- Unlabeled Pin1 protein

- Ligand of interest
- NMR Buffer in 100% D₂O (to avoid the large water signal)
- NMR tubes

Methodology:

- Sample Preparation:
 - Prepare a sample containing a low concentration of Pin1 (e.g., 10-50 µM) and a much higher concentration of the ligand (e.g., 1-5 mM, a 50-100 fold excess is common). The use of a large excess of ligand ensures that the protein binding sites are saturated and that the signal from the free ligand is strong.
 - Prepare a control sample containing only the ligand at the same concentration.
- NMR Data Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum of the sample to identify ligand resonances.
 - Set up the STD experiment. This involves two separate acquisitions that are subtracted internally.
 - On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein signals resonate (e.g., -1.0 ppm).
 - Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
 - The difference between the off-resonance (*I_o*) and on-resonance (*I_{sat}*) spectra yields the STD spectrum (ISTD).[\[17\]](#)
 - A typical saturation time is 2 seconds, but this may need to be optimized.
- Data Processing and Analysis:

- The resulting STD spectrum will show signals only for the ligand that binds to Pin1. The absence of signals indicates no binding.
- Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal the ligand's binding epitope. Protons on the ligand that are in closest contact with the protein will show the strongest STD signals.
- Calculate the STD amplification factor for each proton (H) of the ligand: $\text{STD Factor} = (I_0 - I_{\text{sat}}) / I_0$. Normalize the strongest signal to 100% and express the other signal intensities relative to it. This provides a quantitative map of the binding interface.

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